
Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate
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Overview
Description
Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate: is an organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This compound is characterized by the presence of an azetidine ring, a benzoyl group, and a benzoate ester, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate typically involves the reaction of 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for bromination or nitration reactions, respectively.
Major Products:
Oxidation: N-oxides of the azetidine ring.
Reduction: Hydroxy derivatives of the benzoyl group.
Substitution: Halogenated or nitrated derivatives of the benzene rings.
Scientific Research Applications
Pharmaceutical Development
Antiviral Activity
Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate has been investigated for its potential as an antiviral agent. Compounds with similar structures have demonstrated efficacy against viruses such as hepatitis C and hepatitis B. The azetidine ring enhances biological activity by mimicking natural substrates or ligands in biological systems, suggesting that this compound may interact with viral proteins or cellular receptors to modulate their activity.
Cancer Treatment
The compound's structural characteristics position it as a candidate for developing new treatments for various cancers. Azetidine derivatives have been linked to inhibitory effects on nucleosidase and nucleoside phosphorylase, enzymes involved in nucleotide metabolism, which are critical in cancer cell proliferation. This suggests that this compound could serve as a lead compound in the design of anticancer drugs .
Biological Studies
Mechanism of Action
Research into the interactions of this compound with biological targets is essential for understanding its mechanism of action. Preliminary studies indicate that it may inhibit certain enzymes or pathways relevant to disease processes. Further investigations are necessary to elucidate these interactions and assess their implications for drug design and therapeutic applications .
Mechanism of Action
The mechanism of action of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl and benzoate groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
- Methyl 3-(2-(pyrrolidin-1-ylmethyl)benzoyl)benzoate
- Methyl 3-(2-(piperidin-1-ylmethyl)benzoyl)benzoate
- Methyl 3-(2-(morpholin-1-ylmethyl)benzoyl)benzoate
Uniqueness: Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. The azetidine ring is less common in organic compounds, making this compound a valuable tool for research and industrial applications .
Biological Activity
Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This compound features a unique structural composition, including a methyl ester group and an azetidine moiety, which may enhance its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C16H17N1O3
- Molecular Weight : Approximately 273.31 g/mol
- Key Functional Groups : Methyl ester, benzoyl moiety, azetidine ring
The presence of the azetidine ring is significant as it is often linked to increased biological activity due to its resemblance to natural substrates or ligands in biological systems.
Preliminary research indicates that this compound may interact with viral proteins or cellular receptors, potentially modulating their activity. The exact mechanism remains under investigation, but compounds with similar structures have shown efficacy against viruses such as hepatitis C and hepatitis B.
Biological Activity Overview
-
Antiviral Activity :
- Compounds similar to this compound have demonstrated antiviral properties. The azetidine structure may facilitate interactions with viral proteins, enhancing the compound's efficacy against specific viruses.
-
Toxicological Profile :
- Initial studies suggest a favorable safety profile; however, comprehensive toxicological assessments are needed to evaluate its effects on human cells and potential side effects in vivo.
-
Pharmacokinetics :
- The pharmacokinetic properties of this compound are yet to be fully elucidated. Understanding absorption, distribution, metabolism, and excretion (ADME) will be crucial for its development as a therapeutic agent.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound, highlighting their unique features and biological activities:
Compound Name | Structural Characteristics | Biological Activity |
---|---|---|
Methyl 4-(2-(azetidin-1-ylmethyl)benzoate | Similar azetidine structure; different position | Potentially different antiviral activities |
Methyl 3-amino-4-(2-methoxycarbonylphenoxy)benzoate | Contains an amino group instead of an azetidine | Exhibits varied pharmacological properties |
Methyl 4-hydroxy-3-nitrobenzoate | Contains nitro and hydroxy groups | Known for anti-inflammatory properties |
Methyl 3-amino-2,4-dichlorobenzoate | Contains dichlorinated benzene derivatives | Exhibits antibacterial activity |
This comparative analysis emphasizes the unique potential of this compound in antiviral applications linked to its azetidine moiety.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:
- Antiviral Studies : A study investigating compounds with azetidine structures reported significant antiviral activity against hepatitis C virus (HCV), suggesting that modifications in the benzoyl region could enhance efficacy.
- Structure-Activity Relationship (SAR) : Research on SAR has indicated that variations in the azetidine ring can lead to differing levels of biological activity, guiding future modifications for improved potency against viral targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : This compound can be synthesized via a multi-step process involving benzoylation and esterification. For example, a benzoyl chloride intermediate (e.g., 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride) can react with methyl 3-aminobenzoate under Schlenk line conditions to introduce the azetidine moiety . Optimize yields by controlling stoichiometry (e.g., 10 mmol aryl acid excess) and using Na₂S₂O₅ as a catalyst in DMF at reflux for 15–20 hours . Monitor purity via TLC and purify via column chromatography with ethyl acetate/hexane gradients.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.4–8.3 ppm) and ester carbonyls (δ ~166 ppm). The azetidine methylene group (CH₂-N) appears as a triplet near δ 3.4–3.8 ppm .
- IR : Confirm ester C=O stretches at ~1720 cm⁻¹ and amide C=O (if present) at ~1650 cm⁻¹ .
- HRMS : Use ESI-MS to verify the molecular ion ([M + Na]⁺) and isotopic pattern matching the formula C₂₁H₂₁NO₄ .
Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?
- Methodological Answer : The ester and benzoyl groups confer lipophilicity (LogP ~4.4), favoring solubility in DMSO, DMF, or dichloromethane . Avoid prolonged exposure to moisture or basic conditions to prevent hydrolysis of the ester group. Store under inert gas (N₂/Ar) at –20°C in amber vials to mitigate photodegradation .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to model the electron density of the azetidine ring and benzoyl ester. For example, analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites . Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like kinase enzymes (e.g., CDK1/GSK3β) by aligning the benzoyl group in hydrophobic pockets .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- SAR Refinement : Compare substituent effects (e.g., chloro vs. methoxy groups) using methyl 3-(2-chloropropan-2-yl)benzoate as a control .
- Data Normalization : Account for batch-to-batch variability in bioassays by standardizing synthetic protocols and purity thresholds (>95% by HPLC) .
- Meta-Analysis : Cross-reference datasets from diverse sources (e.g., Journal of Chemical Crystallography, Bioorganic and Medicinal Chemistry Letters) to identify consensus trends .
Q. How can X-ray crystallography or advanced NMR (e.g., NOESY) elucidate conformational dynamics of the azetidine moiety?
- Methodological Answer : Grow single crystals via slow evaporation in ethyl acetate/hexane. X-ray diffraction reveals torsional angles between the azetidine and benzoyl groups, critical for understanding steric effects . For flexible regions, use NOESY to detect through-space correlations between the azetidine CH₂ and adjacent aromatic protons .
Q. What mechanistic insights explain unexpected byproducts during its synthesis (e.g., isoindole derivatives)?
- Methodological Answer : Byproducts like isoindole-1,3-dione derivatives may form via intramolecular cyclization under acidic conditions. Characterize intermediates using LC-MS and propose a mechanism involving protonation of the amide carbonyl, followed by nucleophilic attack of the azetidine nitrogen . Mitigate this by using milder acids (e.g., acetic acid instead of HCl) and lower temperatures .
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |
InChI |
InChI=1S/C19H19NO3/c1-23-19(22)15-8-4-7-14(12-15)18(21)17-9-3-2-6-16(17)13-20-10-5-11-20/h2-4,6-9,12H,5,10-11,13H2,1H3 |
InChI Key |
DRMILRFWIVBXTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Origin of Product |
United States |
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